Thick odorless colorless liquid. Mixes with water. (USCG, 1999)
Propane-1,2-diol is the simplest member of the class of propane-1,2-diols, consisting of propane in which a hydrogen at position 1 and a hydrogen at position 2 are substituted by hydroxy groups. A colourless, viscous, hygroscopic, low-melting (-59℃) and high-boiling (188℃) liquid with low toxicity, it is used as a solvent, emulsifying agent, and antifreeze. It has a role as a protic solvent, an allergen, a human xenobiotic metabolite and a mouse metabolite. It is a member of propane-1,2-diols and a glycol.
A clear, colorless, viscous organic solvent and diluent used in pharmaceutical preparations.
Propylene glycol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Propylene Glycol is a natural product found in Arabidopsis thaliana and Vitis vinifera with data available.
Propylene Glycol is a propanediol that exists as a clear, colorless and hygroscopic liquid and consists of propane where the hydrogens at positions 1 and 2 are substituted by hydroxyl groups. Propylene glycol is used as an organic solvent and diluent in pharmaceuticals and many other industrial applications.
Propylene glycol (1,2-propanediol) is an organic compound (a diol alcohol), usually a tasteless, odorless, and colorless clear oily liquid that is hygroscopic and miscible with water, acetone, and chloroform. It is manufactured by the hydration of propylene oxide. Propylene glycol is used as a solvent for intravenous, oral, and topical pharmaceutical preparations It is generally considered safe. However in large doses it can be toxic, especially if given over a short period of time. Intravenous lorazepam contains the largest amount of propylene glycol of commonly used drugs. In adults with normal liver and kidney function, the terminal half-life of propylene glycol ranges from 1.4 to 3.3 hours. Propylene glycol is metabolized by the liver to form lactate, acetate, and pyruvate. The nonmetabolized drug is excreted in the urine mainly as the glucuronide conjugate, approximately 12 to 45 percent is excreted unchanged in urine. Renal clearance decreases as the dose administered increases (390 ml/minute/173 m2 at a dose of 5 g/day but only 144 ml/minute/173 m2 at a dose of 21 g/day). These data suggest that renal clearance declines at higher propylene glycol doses because of saturation of proximal tubular secretion of the drug. As an acceptable level of propylene glycol has not been defined, the clinical implication of a propylene glycol level is unclear. The World Health Organization (WHO) recommends a maximum consumption of 25 mg/kg/day (1.8 g/day for a 75 kg male) of propylene glycol when used as a food additive, but this limit does not address its use as a drug solvent. No maximum dose is recommended in the literature for intravenous therapy with propylene glycol. Intoxication occurs at much higher doses than the WHO dose limit and is exclusive to pharmacologic exposure. Propylene glycol toxicity includes development of serum hyperosmolality, lactic acidosis, and kidney failure. It has been suggested that proximal tubular necrosis is the cause of acute kidney injury from propylene glycol. Along these lines, proximal tubular cell injury occurs in cultured human cells exposed to propylene glycol. Acute tubular necrosis was described with propylene glycol toxicity in a case of concomitant administration of intravenous lorazepam and trimethoprim sulfamethoxazole. Propylene glycol induced intoxication can also mimic sepsis or systemic inflammatory response syndrome (SIRS). Patients suspected of having sepsis with negative cultures should be evaluated for propylene glycol toxicity if they have been exposed to high dose lorazepam or other medications containing this solvent. (A7897)
propylene glycol is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Tobacco Leaf (part of); Glycerin; propylene glycol (component of); Propylene Glycol; WATER (component of) ... View More ...
C3H8O2
CH3CHOHCH2OH
Propylene Glycol
CAS No.: 63625-56-9
Cat. No.: VC13288010
Molecular Formula: C3H8O2
C3H8O2
CH3CHOHCH2OH
Molecular Weight: 76.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63625-56-9 |
---|---|
Molecular Formula | C3H8O2 C3H8O2 CH3CHOHCH2OH |
Molecular Weight | 76.09 g/mol |
IUPAC Name | propane-1,2-diol |
Standard InChI | InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 |
Standard InChI Key | DNIAPMSPPWPWGF-UHFFFAOYSA-N |
Impurities | ... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). |
SMILES | CC(CO)O |
Canonical SMILES | CC(CO)O |
Boiling Point | 370.8 °F at 760 mmHg (NTP, 1992) 187.6 °C 188.2 °C 370.8 °F |
Colorform | Colorless viscous liquid |
Flash Point | 210 °F (NTP, 1992) 99 °C 104 °C Pensky-Martens closed cup 210 °F (99 °C) (Closed cup) 225 °F (Open cup) 101 °C c.c. 210 °F |
Melting Point | -76 °F (NTP, 1992) -60 °C -59 °C -76 °F |
Introduction
Propylene glycol, also known as propane-1,2-diol or 1,2-propanediol, is a synthetic organic compound with the chemical formula C₃H₈O₂. It is a colorless, odorless, and slightly sweet-tasting liquid that is widely used in various industries due to its versatile properties . Propylene glycol is classified as a diol, which is a type of aliphatic glycol. It is miscible with a broad range of solvents, including water, acetone, and chloroform .
Applications of Propylene Glycol
Propylene glycol is utilized in several key industries:
Food and Beverage Industry
Pharmaceuticals and Personal Care
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Solvent and Preservative: Used in liquid medications and topical ointments to enhance drug absorption and stability .
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Cosmetics: Acts as a moisture-carrying ingredient in skincare products .
Antifreeze and Coolants
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Antifreeze Agent: Lowers the freezing point of water in cooling systems, preventing corrosion in machinery .
Industrial Processes
Safety and Toxicity
While propylene glycol is generally considered safe at regulated concentrations, there are concerns regarding its potential toxicity, especially in high doses or prolonged exposure. Animal studies have shown that it can cause apoptosis in the developing central nervous system . In humans, adverse effects associated with propylene glycol exposure include hyperosmolality, metabolic abnormalities, and renal dysfunction .
Safety Data
Exposure Type | Effects | Regulatory Status |
---|---|---|
Low Dose, Chronic | Generally safe, GRAS by US FDA | Approved for food and cosmetics |
High Dose, Acute | Potential toxicity, CNS disturbances | Caution advised in pediatric and high-dose applications |
Prolonged Exposure | Metabolic abnormalities, renal issues | Monitoring recommended |
Future Directions
As demand for propylene glycol continues to grow, with projected increases in global production, ongoing research is necessary to fully understand its safety profile and optimize its applications. This includes exploring alternative solvents and improving manufacturing processes to minimize environmental impact.
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